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Introduction

Borussertib is a first-in-class covalent-allosteric inhibitor of the protein kinase Akt (also known
as protein kinase B or PKB).[1][2][3][4] Akt is a critical node in the PI3K/Akt/mTOR signaling
pathway, which is frequently dysregulated in various human cancers, making it a prime
therapeutic target.[1][5] Borussertib distinguishes itself from traditional ATP-competitive
inhibitors by binding to an allosteric pocket between the kinase and pleckstrin homology (PH)
domains of Akt.[1][5] This unigue mechanism involves the formation of a covalent bond with a
non-catalytic cysteine residue (Cys296), leading to the irreversible stabilization of an inactive
conformation of the kinase.[6][7] This mode of action confers high selectivity and potency,
making Borussertib a valuable tool for cancer research and a promising scaffold for the
development of novel therapeutics. This guide provides an in-depth analysis of the structure-
activity relationships (SAR) of Borussertib, detailing the impact of chemical modifications on
its biological activity, along with the experimental protocols used for its characterization.

Core Structure and Binding Mode

The chemical scaffold of Borussertib is based on a 1,6-naphthyridinone core.[6][7] X-ray
crystallography of Borussertib in complex with full-length Aktl (PDB ID: 6HHF) has provided
critical insights into its binding mode.[6][8] The key interactions include:
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o Covalent Bonding: The acrylamide "warhead" of Borussertib forms a covalent Michael

adduct with the thiol group of Cys296 in the kinase domain.[6][7]

« Allosteric Pocket Occupancy: The inhibitor sits in a pocket at the interface of the kinase and

PH domains.

o TI-1T Stacking: The 1,6-naphthyridinone core engages in a 1t-1t stacking interaction with the

indole side chain of Trp80 in the PH domain.[6]

» Hydrophobic Interactions: The phenyl ring at the 3-position of the naphthyridinone core

makes hydrophobic contacts with Leu210, Leu264, and 1le290.

o Water-Mediated Hydrogen Bonds: The benzo[d]imidazolone moiety forms water-mediated
hydrogen bonds with Glul7, Tyr236, and Arg273.

These interactions collectively contribute to the high affinity and irreversible inhibition of Akt by

Borussertib.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the Borussertib scaffold have been undertaken to probe the SAR

and optimize its pharmacological properties. The following tables summarize the key findings

from these studies.

Table 1: Modifications of the Benzo[d]imidazolone

Moijety
Compound R Aktl IC50 (nM) ZR-75-1 EC50 (nM)
Borussertib H 0.8 5
24a Cl 0.5 2.5
24b Me 0.4 2.5
24c OMe 1.6 1000

Data sourced from Uhlenbrock et al., Chem Sci, 2019.
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The data in Table 1 indicates that small, electron-withdrawing or neutral substituents at the 5-
position of the benzo[d]imidazolone ring (like chloro and methyl) are well-tolerated and can
even slightly improve potency. In contrast, a larger, electron-donating group like methoxy (24c)
leads to a significant loss of both biochemical and cellular activity, suggesting steric hindrance
or disruption of key interactions in this region.

Table 2: Modificati f the Linl | C Scaffold

Linker/Core
Compound o Aktl IC50 (nM) ZR-75-1 EC50 (nM)
Modification

Borussertib Piperidine Linker 0.8 5
31 Piperazine Linker 2.5 250
32 Benzylamine Linker 10 >10,000

Data sourced from Uhlenbrock et al., Chem Sci, 2019.

Table 2 highlights the importance of the piperidine linker. Replacing it with a piperazine (31) or
a more flexible benzylamine (32) results in a substantial decrease in activity. This suggests that
the rigidity and specific geometry conferred by the piperidine ring are crucial for optimal
positioning of the pharmacophore within the allosteric binding site.

Table 3: Isofarm Selectivity of Y |

Compound Aktl IC50 (nM) Akt2 IC50 (nM) Akt3 IC50 (nM)
Borussertib 0.8 59 650
15a 11 25.3 21.6
16b 18.2 1.8 10.3

Data for Borussertib from the Chemical Probes Portal. Data for 15a and 16b from J. Med.
Chem. 2020, 63, 15, 8246—-8261.

While Borussertib itself shows a preference for Aktl and Akt2 over Akt3, targeted
modifications have been explored to achieve isoform selectivity. For instance, as shown in
Table 3, strategic placement of substituents on a pyrazinone core, a bioisostere of the
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naphthyridinone, can shift the selectivity profile. Compound 15a shows good potency across all
isoforms, while compound 16b demonstrates a notable preference for Akt2.[9] This
demonstrates the potential for fine-tuning the scaffold to develop isoform-selective probes and
therapeutics.

Experimental Protocols
Biochemical Kinase Inhibition Assay (Homogeneous
Time-Resolved Fluorescence - HTRF)

This assay is used to determine the in vitro potency (IC50) of compounds against Akt kinases.

Materials:

Recombinant full-length Akt1, Akt2, or Akt3 enzyme
 Biotinylated peptide substrate (e.g., GSK3a peptide)
o ATP

o Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Tween-20, 2
mM DTT)

 HTRF Detection Reagents:
o Europium-labeled anti-phospho-substrate antibody
o Streptavidin-XL665

e Test compounds (e.g., Borussertib and its analogues) dissolved in DMSO

384-well low-volume microplates
Procedure:
o Prepare serial dilutions of the test compounds in DMSO.

e Add a small volume (e.g., 1 pL) of the compound dilutions to the assay wells.
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e Add the Akt enzyme and biotinylated peptide substrate to the wells.

« Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near
the Km for the enzyme.

e Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
» Stop the reaction by adding EDTA.

o Add the HTRF detection reagents (Europium-labeled antibody and Streptavidin-XL665) and
incubate in the dark for 60 minutes to allow for antibody binding and FRET signal
development.

o Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and
620 nm.

o Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the
compound concentration.

o Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and
proliferation to determine the cellular potency (EC50) of the inhibitors.

Materials:

e Cancer cell lines (e.g., ZR-75-1, AN3CA, T47D)

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
e Test compounds dissolved in DMSO

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
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o 96-well cell culture plates

e Multi-well spectrophotometer

Procedure:

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow
them to adhere overnight.

o Prepare serial dilutions of the test compounds in the complete cell culture medium.
* Remove the old medium from the cells and add the medium containing the test compounds.

 Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2
incubator.

e Add 10 pL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable
cells to reduce the MTT to formazan crystals.[10][11]

o Carefully remove the medium containing MTT.

e Add 100 pL of the solubilization solution to each well to dissolve the formazan crystals.[10]
e Mix thoroughly to ensure complete solubilization.

» Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[10]

o Calculate the percentage of cell viability relative to the vehicle-treated control and plot it
against the compound concentration.

o Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations
Signaling Pathway of Borussertib Inhibition

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.chondrex.com/documents/6034-MTT-Kit.pdf
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.benchchem.com/product/b606317?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing
Receptor Tyrosine
Kinase (RTK)

ctivates

PI3K PIP2

Phosphorylates;
I

PIP3 |-

Recruits & Activates

PDK1 Redruits Borussertib

Phosphorylates Covalently & Allosterically
(Thr308) Inhibits
Akt
ctivates
Downstream
Effectors

(e.g., mTOR, GSK3p)

Inhibits

Cell Proliferation,

Survival, Growth Apoptosis

Click to download full resolution via product page

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Borussertib.
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Experimental Workflow for Kinase Inhibition Assay
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Caption: A generalized workflow for determining the IC50 of Borussertib analogues.

Logical Relationship of Borussertib's SAR
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Caption: Logical flow of Borussertib's structure-activity relationship studies.

Conclusion

The structure-activity relationship studies of Borussertib have provided a detailed
understanding of the chemical features required for potent and selective inhibition of Akt. The
1,6-naphthyridinone core, the piperidine linker, and the acrylamide warhead are all critical
components for its covalent-allosteric mechanism of action. Modifications to the
benzo[d]imidazolone moiety have demonstrated that this region can be fine-tuned to improve
potency. Furthermore, exploration of alternative core scaffolds has opened avenues for
developing isoform-selective inhibitors. The data and protocols presented in this guide serve as
a valuable resource for researchers in the field of kinase inhibitor drug discovery, providing a
solid foundation for the future design of next-generation Akt inhibitors based on the
Borussertib scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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